molecular formula C16H17N3O4 B10992514 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid

4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid

Cat. No.: B10992514
M. Wt: 315.32 g/mol
InChI Key: VMJOUXAZHNUCOM-UHFFFAOYSA-N
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Description

4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Chemical Reactions Analysis

4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid is C20H17N3O4C_{20}H_{17}N_{3}O_{4} with a molecular weight of approximately 363.4 g/mol. The compound features a pyridazinone ring, which is known for its pharmacological properties, including anti-inflammatory and anticancer activities .

Anti-inflammatory Properties

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant anti-inflammatory effects. These compounds modulate various biochemical pathways, making them potential candidates for treating neuroinflammatory diseases .

Anticancer Activity

Studies have shown that this compound can inhibit cancer cell proliferation. Its mechanism of action is primarily attributed to the modulation of cellular pathways involved in tumor growth and metastasis. For example, it has been investigated for its ability to induce apoptosis in certain cancer cell lines .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazinone Ring : This is achieved by reacting 4-oxo-4-phenylbutanoic acid with hydrazine hydrate under reflux conditions.
  • Acetylation : The resulting pyridazinone derivative undergoes acetylation using acetic anhydride.
  • Coupling Reaction : Finally, the acetylated derivative is coupled with butanoic acid derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .

Case Study 1: Neuroinflammatory Diseases

A patent (CA 2650625) describes formulations containing pyridazine compounds for treating neuroinflammatory diseases. The study highlights the efficacy of these compounds in modulating inflammatory responses in preclinical models .

Case Study 2: Cancer Treatment

In a research study published in a peer-reviewed journal, the effects of this compound on various cancer cell lines were evaluated. The compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid can be compared with other pyridazine derivatives, such as:

These compounds share similar core structures but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Structural Overview

The compound is characterized by a pyridazine core structure with an acetylamino group and a butanoic acid moiety. Its molecular formula is C16H17N3O4C_{16}H_{17}N_{3}O_{4}, and it has a molecular weight of 315.32 g/mol . The presence of the pyridazine ring is crucial for its reactivity and interaction with various biological targets.

1. Phosphodiesterase Inhibition

Research indicates that this compound may act as an inhibitor of phosphodiesterase enzymes. These enzymes play vital roles in cellular signaling pathways, and their inhibition could lead to therapeutic effects in conditions such as inflammation and respiratory diseases .

3. Anticancer Activity

Pyridazine derivatives have been explored for their anticancer properties. The unique combination of functional groups in this compound may enhance its ability to interact with cancer cell pathways, although direct evidence is still under investigation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that allow for the efficient creation of the target compound while providing opportunities for modification. The structure-activity relationship studies suggest that the specific arrangement of functional groups is critical for its biological activity .

Case Studies and Research Findings

Study Findings
Study on Pyridazinones Identified significant efficacy in in vivo models for related compounds, suggesting potential for this compound.
Antimicrobial Evaluation Similar pyridazine derivatives showed promising antimicrobial effects, indicating potential for this compound.
Anticancer Research Pyridazine derivatives have been linked to anticancer activity; further research needed on this specific compound.

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

4-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C16H17N3O4/c20-14(17-10-4-7-16(22)23)11-19-15(21)9-8-13(18-19)12-5-2-1-3-6-12/h1-3,5-6,8-9H,4,7,10-11H2,(H,17,20)(H,22,23)

InChI Key

VMJOUXAZHNUCOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O

Origin of Product

United States

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